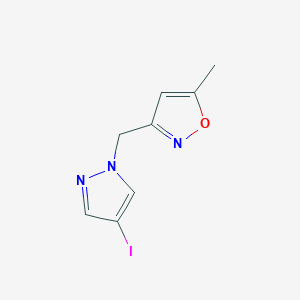
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a dimethyl-substituted oxazolidinone ring
Preparation Methods
The synthesis of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves several steps, typically starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 2-chlorobenzyl chloride with ethyl 2-amino-2-methylpropanoate in the presence of a base to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazolidinone products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties, making it a candidate for further biological studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the chlorophenyl group, which may influence its overall properties and applications.
2-[(2-Bromophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Contains a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological behaviors.
Properties
CAS No. |
81778-14-5 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C14H18ClNO3/c1-4-18-13-14(2,3)12(17)16(19-13)9-10-7-5-6-8-11(10)15/h5-8,13H,4,9H2,1-3H3 |
InChI Key |
ASGSCGAJFYIXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8690053.png)







![Cyclobuta[a]naphthalen-1(2H)-one](/img/structure/B8690123.png)


